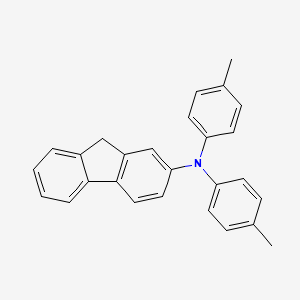
Glycyl-L-alanyl-L-alanylglycyl-L-alanyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-L-alanyl-L-alanylglycyl-L-alanyl-L-alanine is a synthetic peptide composed of multiple amino acids It is a tripeptide, meaning it consists of three amino acid residues linked by peptide bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-alanyl-L-alanylglycyl-L-alanyl-L-alanine typically involves the stepwise coupling of amino acids using peptide synthesis techniques. The process begins with the protection of amino and carboxyl groups to prevent unwanted side reactions. Common protecting groups include tert-butyloxycarbonyl (Boc) for the amino group and benzyl (Bn) for the carboxyl group.
Activation of Carboxyl Group: The carboxyl group of one amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The activated carboxyl group reacts with the amino group of another amino acid to form a peptide bond. This step is repeated for each amino acid in the sequence.
Deprotection: After the desired peptide is synthesized, the protecting groups are removed using specific reagents, such as trifluoroacetic acid (TFA) for Boc groups.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the process and increase yield. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support, allowing for easy purification and handling.
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-L-alanyl-L-alanylglycyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using acidic or basic conditions.
Oxidation: Oxidizing specific amino acid residues, such as cysteine, to form disulfide bonds.
Reduction: Reducing disulfide bonds to free thiol groups.
Substitution: Replacing specific amino acid residues with others to modify the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under elevated temperatures.
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Major Products Formed
Hydrolysis: Individual amino acids or shorter peptide fragments.
Oxidation: Peptides with disulfide bonds.
Reduction: Peptides with free thiol groups.
Aplicaciones Científicas De Investigación
Glycyl-L-alanyl-L-alanylglycyl-L-alanyl-L-alanine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential as a therapeutic agent or drug delivery system.
Industry: Utilized in the development of biomaterials and biocompatible coatings.
Mecanismo De Acción
The mechanism of action of Glycyl-L-alanyl-L-alanylglycyl-L-alanyl-L-alanine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing cellular processes. The peptide’s structure allows it to form hydrogen bonds and hydrophobic interactions, which are crucial for its activity.
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-alanylglycyl-L-alanine: A similar tripeptide with a slightly different sequence.
L-Alanyl-L-glutamine: Another dipeptide with different amino acid residues.
Uniqueness
Glycyl-L-alanyl-L-alanylglycyl-L-alanyl-L-alanine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its structure allows for targeted interactions with specific molecular targets, making it valuable for research and potential therapeutic applications.
Propiedades
Número CAS |
182064-65-9 |
|---|---|
Fórmula molecular |
C16H28N6O7 |
Peso molecular |
416.43 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C16H28N6O7/c1-7(21-14(26)8(2)19-11(23)5-17)13(25)18-6-12(24)20-9(3)15(27)22-10(4)16(28)29/h7-10H,5-6,17H2,1-4H3,(H,18,25)(H,19,23)(H,20,24)(H,21,26)(H,22,27)(H,28,29)/t7-,8-,9-,10-/m0/s1 |
Clave InChI |
NTHAAVYOFXPUTE-XKNYDFJKSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)CN |
SMILES canónico |
CC(C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


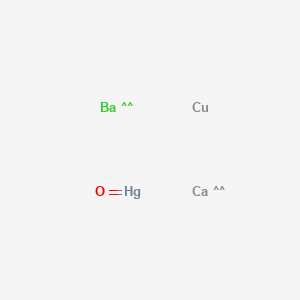
![10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one](/img/structure/B14272018.png)
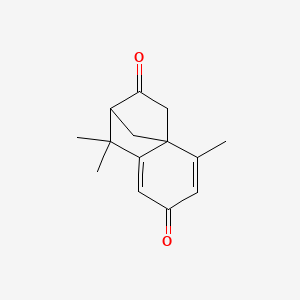
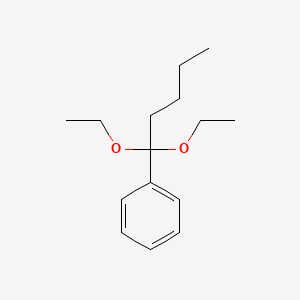
![2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid](/img/structure/B14272036.png)
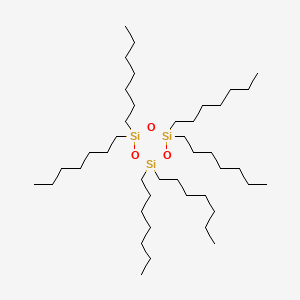

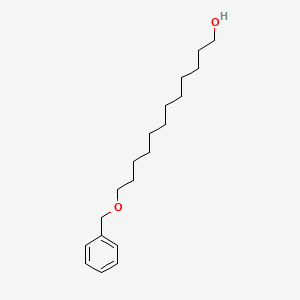
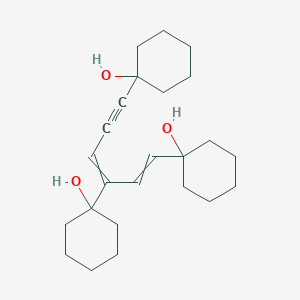

![N-[5-(Diethylamino)-2-{(E)-[4-(diethylamino)phenyl]diazenyl}phenyl]acetamide](/img/structure/B14272086.png)
![4,4'-[(2-Methoxyphenyl)methylene]bis(morpholine)](/img/structure/B14272097.png)
![Phenol, 4,4'-[1-methyl-4-(1-methylethyl)-1,3-cyclohexanediyl]bis-](/img/structure/B14272103.png)
